molecular formula C13H25BrO2 B15309182 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane

Cat. No.: B15309182
M. Wt: 293.24 g/mol
InChI Key: NKPBCZDUYFDOGM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane is a substituted cyclohexane derivative featuring a bromomethyl group, a methyl group, and a 2-propoxyethoxy substituent. Its molecular formula is C₁₃H₂₅BrO₂ (molecular weight: ~293.2 g/mol). The bromomethyl group serves as a reactive site for nucleophilic substitution (e.g., SN2 reactions), enabling functionalization for downstream applications.

Properties

Molecular Formula

C13H25BrO2

Molecular Weight

293.24 g/mol

IUPAC Name

1-(bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane

InChI

InChI=1S/C13H25BrO2/c1-3-8-15-9-10-16-13(11-14)6-4-12(2)5-7-13/h12H,3-11H2,1-2H3

InChI Key

NKPBCZDUYFDOGM-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC1(CCC(CC1)C)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1-(2-propoxyethoxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Chemical Reactions Analysis

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Scientific Research Applications

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.

    Biological Studies: It is employed in the study of biological systems to investigate the effects of brominated compounds on cellular processes and enzyme activities.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key compounds for comparison include:

Compound Name Molecular Formula Substituents Key Applications Reference
1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane C₁₃H₂₅BrO₂ Bromomethyl, methyl, 2-propoxyethoxy Synthesis intermediate (inferred) -
1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene C₁₄H₁₉I Iodomethyl, methyl, benzene Liquid crystal intermediate
1,4-Bis(bromomethyl)cyclohexane C₈H₁₄Br₂ Two bromomethyl groups Polymer crosslinking agent
1-(Bromomethyl)-4-Methoxycyclohexane C₈H₁₅BrO Bromomethyl, methoxy Ether synthesis intermediate
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S Bromomethyl, methanesulfonyl Pharmaceutical building block
Key Observations:
  • Halogen Reactivity : Bromine in the target compound offers a balance between reactivity (less than iodine ) and cost-effectiveness. Iodine derivatives (e.g., ) are superior leaving groups but are more expensive and less stable.
  • Ether Substituents : The 2-propoxyethoxy group in the target compound enhances solubility in polar aprotic solvents compared to simpler methoxy derivatives (). Longer ether chains (e.g., 4-methylpentyloxy in ) increase lipophilicity (LogP = 4.93) , which may influence drug permeability or material compatibility.
  • Multiple Bromine Sites: 1,4-Bis(bromomethyl)cyclohexane () exhibits higher reactivity in crosslinking reactions due to dual electrophilic sites, unlike the mono-brominated target compound.

Physicochemical Properties

Property Target Compound 1-(Bromomethyl)-4-Methoxycyclohexane 1,4-Bis(bromomethyl)cyclohexane 1-(bromomethyl)-1-methanesulfonylcyclohexane
Molecular Weight (g/mol) ~293.2 207.11 265.01 263.17
LogP (Predicted) ~3.5–4.0* N/A N/A N/A
Solubility Moderate in organic solvents Low (shorter ether chain) Low (nonpolar) Moderate (polar sulfonyl group)

*Estimated based on structural analogs.

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